4-Methyl-6-(trifluoromethyl)pyridin-3-ol
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Overview
Description
4-Methyl-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C7H6F3NO. It is a pyridine derivative, characterized by the presence of a trifluoromethyl group at the 6th position and a hydroxyl group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) and ammonium formate . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridin-3-ol
- 4-Methyl-2-(trifluoromethyl)pyridin-3-ol
- 5-Chloro-2-nitropyridin-3-ol
Uniqueness
4-Methyl-6-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(7(8,9)10)11-3-5(4)12/h2-3,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNYSGOFXWBQKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-72-5 |
Source
|
Record name | 4-methyl-6-(trifluoromethyl)pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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